molecular formula C17H22N2O5 B13399575 Benzyl (5-(2,5-dioxomorpholino)pentyl)carbamate

Benzyl (5-(2,5-dioxomorpholino)pentyl)carbamate

Cat. No.: B13399575
M. Wt: 334.4 g/mol
InChI Key: BIMMQFFXWILZHR-UHFFFAOYSA-N
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Description

Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.37 g/mol It is characterized by the presence of a benzyl group, a morpholino ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate typically involves the reaction of benzyl chloroformate with 5-(3,6-dioxomorpholino)pentylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives or carbamates.

Scientific Research Applications

Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-(2,5-dioxomorpholino)pentylcarbamate
  • Benzyl 5-(3,6-dioxo-1,2-oxazinan-2-yl)pentylcarbamate

Uniqueness

Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is unique due to its specific structural features, such as the presence of a morpholino ring and a carbamate linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl N-[5-(2,5-dioxomorpholin-4-yl)pentyl]carbamate

InChI

InChI=1S/C17H22N2O5/c20-15-13-23-16(21)11-19(15)10-6-2-5-9-18-17(22)24-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,22)

InChI Key

BIMMQFFXWILZHR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC(=O)N1CCCCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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